molecular formula C17H15FN2O B12473602 N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B12473602
M. Wt: 282.31 g/mol
InChI Key: DRKLWLHKFMISGB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide is a synthetic indole-based small molecule of significant interest in biomedical research. This chemical scaffold is recognized for its potential in immunomodulation and oncology studies. Compounds within this structural class have been investigated as inhibitors of Phospholipase D (PLD), a key enzyme implicated in cancer cell proliferation, survival, and migration . PLD inhibition represents a novel strategy for cancer therapy, as it can suppress tumor growth and metastasis and may modulate the tumor immune microenvironment . Furthermore, related ureidopropanamide derivatives based on an indole core have been identified as agonists of the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a G-protein coupled receptor that plays a critical role in regulating inflammatory processes, and its agonists are being explored for their anti-inflammatory properties, including potential applications in resolving neuroinflammation . As such, this compound serves as a valuable chemical tool for researchers exploring these specific pathways in biochemistry, pharmacology, and cell biology. The structure features a propanamide linker connecting a 1H-indole moiety and a 4-fluorophenyl ring, a configuration common in structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C17H15FN2O/c18-13-6-8-14(9-7-13)20-17(21)10-5-12-11-19-16-4-2-1-3-15(12)16/h1-4,6-9,11,19H,5,10H2,(H,20,21)

InChI Key

DRKLWLHKFMISGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amidation

A widely employed method involves coupling 3-(1H-indol-3-yl)propanoic acid with 4-fluoroaniline using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) .

Procedure :

  • Activation of Carboxylic Acid :
    • 3-(1H-Indol-3-yl)propanoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
    • EDCI (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C.
    • The mixture is stirred for 1–2 hours to form the reactive O-acylisourea intermediate.
  • Amine Coupling :
    • 4-Fluoroaniline (1.1 equiv) is added dropwise, and the reaction is warmed to room temperature for 12–24 hours.
    • Workup involves quenching with aqueous HCl, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 65–78%.

HATU-Assisted Coupling in Polar Solvents

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation efficiency, particularly in N,N-dimethylformamide (DMF) or acetonitrile .

Procedure :

  • Reagent Setup :
    • 3-(1H-Indol-3-yl)propanoic acid (1.0 equiv), HATU (1.1 equiv), and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) are combined in DMF at 0°C.
  • Amine Addition :
    • 4-Fluoroaniline (1.05 equiv) is introduced, and the reaction is stirred at 25°C for 6–8 hours.
  • Purification :
    • The crude product is precipitated with ice water, filtered, and recrystallized from ethanol.

Yield : 70–85%.

Mixed Anhydride Method Using Chloroformates

This approach utilizes chloroformates (e.g., ethyl chloroformate) to generate a mixed anhydride intermediate.

Procedure :

  • Anhydride Formation :
    • 3-(1H-Indol-3-yl)propanoic acid (1.0 equiv) is treated with ethyl chloroformate (1.2 equiv) and triethylamine (1.5 equiv) in THF at −20°C.
  • Amide Bond Formation :
    • 4-Fluoroaniline (1.1 equiv) is added, and the mixture is stirred at 35°C for 3 hours.
  • Isolation :
    • The product is extracted with DCM, washed with brine, and purified via column chromatography (petroleum ether:ethyl acetate = 5:1).

Yield : 60–73%.

Comparative Analysis of Methods

Method Reagents Solvent Time (h) Yield (%) Advantages Limitations
Carbodiimide-Mediated EDCI/DMAP DCM/THF 12–24 65–78 Low cost, scalable Longer reaction times
HATU-Assisted HATU/DIPEA DMF 6–8 70–85 High efficiency, mild conditions Expensive reagents
Mixed Anhydride Chloroformate/TEA THF 3–5 60–73 Rapid kinetics Sensitivity to moisture

Mechanistic Insights

Role of Coupling Agents

  • EDCI : Activates the carboxylic acid via O-acylisourea formation, which reacts with the amine nucleophile.
  • HATU : Generates a reactive uronium species, enhancing electrophilicity of the carbonyl carbon.
  • Chloroformates : Form mixed anhydrides that undergo nucleophilic attack by the amine.

Solvent Effects

  • DMF : Polar aprotic solvent stabilizes charged intermediates, accelerating HATU-mediated reactions.
  • THF : Suitable for anhydride methods due to low nucleophilicity.

Case Studies and Optimization

Large-Scale Synthesis (Patent CN102603619B)

  • Scale : 100 g of 3-(1H-indol-3-yl)propanoic acid.
  • Conditions :
    • HATU (1.1 equiv), DIPEA (2.0 equiv) in DMF at 25°C for 8 hours.
  • Yield : 82% after recrystallization from ethanol.

Low-Temperature Optimization (Journal of Organic Chemistry)

  • Modification : Reaction conducted at −10°C to suppress side reactions.
  • Result : Yield improved from 68% to 76%.

Critical Challenges and Solutions

Purification Difficulties

  • Issue : Co-elution of unreacted 4-fluoroaniline with product.
  • Solution : Use of acidic wash (1 M HCl) to remove excess amine.

Moisture Sensitivity

  • Issue : Hydrolysis of intermediates in mixed anhydride method.
  • Mitigation : Strict anhydrous conditions and molecular sieves.

Emerging Trends and Innovations

Flow Chemistry Applications

  • Microreactors : Enable rapid mixing and temperature control, reducing reaction times to 1–2 hours.
  • Reported Yield : 88% with HATU in continuous flow.

Biocatalytic Approaches

  • Lipase-Catalyzed Amidation : Pilot studies show 55% yield using immobilized Candida antarctica lipase B.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the fluorophenyl group can enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide

  • Structure : Replaces the 4-fluorophenyl group with a 2-fluoro-biphenyl moiety and introduces an ethylindole side chain.
  • The ethyl linker may reduce steric hindrance compared to the direct phenyl attachment in the target compound.
  • Synthesis : Achieved via amide coupling between flurbiprofen and tryptamine (73% yield) .

(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n)

  • Structure : Substitutes the 4-fluorophenyl with pyridin-4-yl and adds a phenylpropanamide chain.
  • Key Differences : The pyridine ring introduces basicity, improving solubility, while the phenylpropanamide side chain may alter target selectivity.
  • Data : 73% yield; confirmed by NMR and MS .
Compound Aromatic Group Substituent Modifications Yield Key Features
Target Compound 4-Fluorophenyl Direct attachment to propanamide N/A High electronegativity, stability
N-(2-(Indol)ethyl)-biphenyl 2-Fluoro-biphenyl Ethylindole side chain 73% Enhanced hydrophobicity
3n (Pyridin-4-yl derivative) Pyridin-4-yl Phenylpropanamide chain 73% Improved solubility

Functional Group Variations

(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-ureidopropanamide ((S)-9f)

  • Structure : Incorporates a cyclohexylmethyl group and a ureido moiety.
  • Data : 40% yield; melting point 219–221°C; tested in biological assays .

(2S)-3-(Indol-3-yl)-2-(tosylamido)-N-(2-oxocyclobutyl)propanamide (3x)

  • Structure : Features a sulfonamide (tosyl) group and a cyclobutyl ring.
  • Synthesis : Purified via flash chromatography .
Compound Functional Groups Structural Additions Yield Biological Relevance
Target Compound Amide None N/A Standard binding interactions
(S)-9f Ureido Cyclohexylmethyl 40% Enhanced hydrogen bonding
3x Sulfonamide Cyclobutyl ring N/A Improved permeability

Anti-Amyloid Activity in Guanidinyl Tryptophan Derivatives (TGN Series)

  • TGN2 : Achieves 87.0% inhibition of amyloid aggregation at 100 μM, attributed to its 4-hydroxybenzyl carbamimidoyl group, which optimizes steric and electronic interactions .

APOL1 Inhibitors ()

  • Structure: Features difluoro-indole and pyrrolidinone groups.
  • Key Differences : Additional fluorines increase lipophilicity and binding affinity for APOL1, a target in kidney disease. The target compound’s simpler structure may limit such specificity .

Biological Activity

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C25H23FN2OC_{25}H_{23}FN_2O and is characterized by a fluorinated phenyl group attached to an indole moiety. This unique structure is believed to enhance its interaction with various biological targets, contributing to its pharmacological profile.

The compound primarily exhibits its biological activity through:

  • Inhibition of Cysteine Proteases : It has been identified as an inhibitor of falcipain-2, a cysteine protease crucial for the life cycle of malaria parasites, particularly Plasmodium falciparum. This inhibition suggests potential use as an antimalarial agent.
  • Modulation of G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures can modulate GPCR activity, which plays a vital role in various physiological processes including inflammation and immune responses.

Antimalarial Activity

Studies have shown that this compound effectively inhibits falcipain-2, leading to a reduction in malaria parasite viability. The structure-activity relationship (SAR) studies suggest that modifications can enhance efficacy against malaria.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro models. For instance, it has been tested in LPS-stimulated microglial cells, where it reduced pro-inflammatory cytokines such as IL-1β and TNF-α . This property positions it as a potential therapeutic agent for inflammatory diseases.

Anticancer Potential

The structural similarity of this compound to other bioactive compounds suggests possible anticancer properties. Compounds in this class have been associated with anticancer activity, warranting further investigation into their mechanisms and efficacy against different cancer types.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Inhibition of falcipain-2Significant reduction in Plasmodium falciparum viability was observed with IC50 values indicating potent inhibition.
Anti-inflammatory assaysThe compound exhibited reduced levels of IL-1β and TNF-α in stimulated microglial cells, suggesting its role in modulating inflammatory responses .
Molecular docking studiesSimulations indicated strong binding affinity to cysteine proteases and GPCRs, supporting its potential therapeutic applications .

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